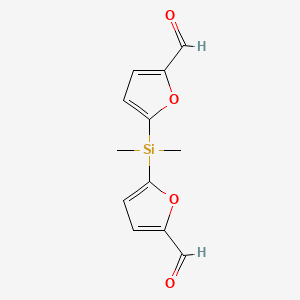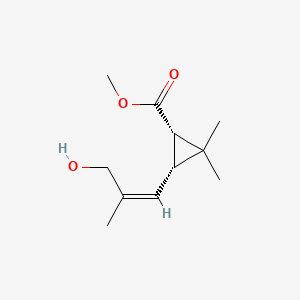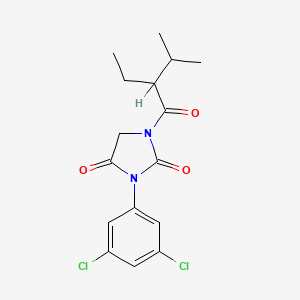
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichlorophenylamine and 2-ethyl-3-methylbutanoic acid.
Formation of Imidazolidine Ring: The 3,5-dichlorophenylamine is reacted with glyoxal to form the imidazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Acylation: The resulting imidazolidine intermediate is then acylated with 2-ethyl-3-methylbutanoic acid chloride in the presence of a suitable catalyst like pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and intermediates.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation, pain, or other physiological processes.
Binding Affinity: The compound exhibits high binding affinity to its molecular targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,5-Dichlorophenyl)-1-(2-methylbutanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(2-ethylbutanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-methylbutanoyl)imidazolidine-2,4-dione
Uniqueness
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione is unique due to:
- Structural Features : The presence of both 3,5-dichlorophenyl and 2-ethyl-3-methylbutanoyl groups.
- Biological Activity : Its distinct pharmacological profile compared to similar compounds.
- Chemical Stability : Enhanced stability under various conditions, making it suitable for diverse applications.
Eigenschaften
CAS-Nummer |
90815-21-7 |
|---|---|
Molekularformel |
C16H18Cl2N2O3 |
Molekulargewicht |
357.2 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-4-13(9(2)3)15(22)19-8-14(21)20(16(19)23)12-6-10(17)5-11(18)7-12/h5-7,9,13H,4,8H2,1-3H3 |
InChI-Schlüssel |
WQFIFHHPPXEILI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)

![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)

![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
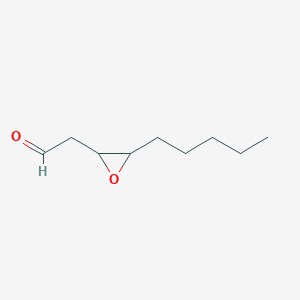
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
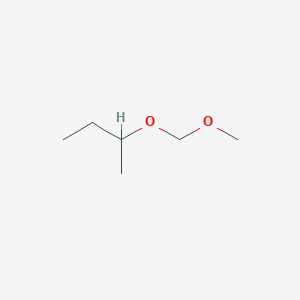
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
